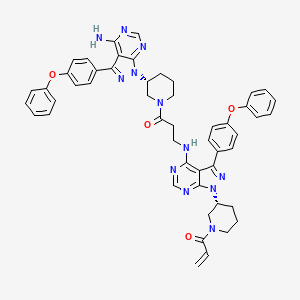

Ibrutinib dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ibrutinib dimer is a compound derived from ibrutinib, a small molecule that acts as an irreversible inhibitor of Bruton’s tyrosine kinase. Ibrutinib is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . The dimer form of ibrutinib is of interest due to its potential enhanced efficacy and unique properties compared to the monomeric form.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ibrutinib dimer involves the coupling of two ibrutinib molecules. This can be achieved through various synthetic routes, including:

Oxidative Coupling: Utilizing oxidizing agents to facilitate the coupling of two ibrutinib molecules.

Catalytic Coupling: Employing catalysts such as palladium or copper to promote the dimerization reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the dimer from other reaction products .

Análisis De Reacciones Químicas

Types of Reactions

Ibrutinib dimer undergoes various chemical reactions, including:

Oxidation: The dimer can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert the dimer into its reduced forms.

Substitution: The dimer can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, copper iodide.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of the dimer, as well as substituted derivatives depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

Chronic Lymphocytic Leukemia (CLL)

Ibrutinib has shown significant efficacy in treating CLL. The application of Ibrutinib dimer could further enhance this efficacy:

- Clinical Trials : In a study involving 95 patients with relapsed or refractory CLL, treatment with Ibrutinib resulted in an overall response rate of 84% . The introduction of the dimer may potentially increase this response rate by improving BTK inhibition.

- Case Study : A cohort study indicated that patients with del(17p) mutations had a partial response rate of 53% when treated with Ibrutinib . The dimer's enhanced potency could lead to better outcomes in this high-risk population.

Mantle Cell Lymphoma (MCL)

Ibrutinib is also approved for MCL treatment:

- Efficacy Data : In clinical studies, Ibrutinib demonstrated a median progression-free survival of 8.9 years compared to 1.3 years for traditional therapies . The dimer's ability to provide sustained BTK inhibition may prolong this benefit further.

Overcoming Resistance Mechanisms

Resistance to Ibrutinib therapy is a significant challenge in clinical practice. The development of this compound aims to address this issue:

- Resistance Studies : Research indicates that mutations in BTK can lead to resistance against single-agent Ibrutinib therapy . The dimerization may help circumvent these mutations by providing dual-targeting capabilities.

- Combination Therapies : Preliminary studies suggest that combining this compound with other agents may enhance overall therapeutic efficacy and reduce the likelihood of resistance .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its application:

| Parameter | Ibrutinib | This compound |

|---|---|---|

| Bioavailability | ~30% | Potentially higher |

| Half-life | 4-6 hours | Extended |

| Metabolism | Hepatic | Altered due to dimerization |

| Excretion | Renal | Renal/Metabolic |

The potential for improved bioavailability and altered metabolism could lead to enhanced therapeutic effects and reduced dosing frequency.

Safety Profile

The safety profile of Ibrutinib is well-documented; however, the introduction of the dimer requires thorough evaluation:

- Adverse Events : Common adverse events associated with Ibrutinib include hypertension and atrial fibrillation . Ongoing studies are assessing whether the dimer formulation alters this safety profile.

- Long-term Tolerability : Longitudinal studies are necessary to evaluate the long-term tolerability and safety of this compound compared to standard Ibrutinib.

Mecanismo De Acción

Ibrutinib dimer exerts its effects by irreversibly binding to the cysteine residue in the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase’s activity, thereby blocking the B-cell receptor signaling pathway. This inhibition leads to the suppression of B-cell proliferation and survival, making it effective in treating B-cell malignancies .

Comparación Con Compuestos Similares

Similar Compounds

Acalabrutinib: Another Bruton’s tyrosine kinase inhibitor with a similar mechanism of action but different molecular structure.

Zanubrutinib: A more selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects.

Fenebrutinib: A non-covalent Bruton’s tyrosine kinase inhibitor with reversible binding.

Uniqueness of Ibrutinib Dimer

This compound is unique due to its potential enhanced efficacy and unique pharmacokinetic properties compared to other Bruton’s tyrosine kinase inhibitors. The dimer form may offer improved binding affinity and prolonged inhibition of the kinase, leading to better therapeutic outcomes .

Propiedades

IUPAC Name |

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H48N12O4/c1-2-41(63)59-27-9-11-35(29-59)62-50-44(46(58-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(54-32-56-50)52-26-25-42(64)60-28-10-12-36(30-60)61-49-43(47(51)53-31-55-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,53,55)(H,52,54,56)/t35-,36-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDQAMODZKHBII-LQFQNGICSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H48N12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.